molecular formula C13H20N4 B11798316 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidin-3-amine

1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidin-3-amine

Cat. No.: B11798316
M. Wt: 232.32 g/mol
InChI Key: XNNZPBZAFMQZCC-UHFFFAOYSA-N
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Description

1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidin-3-amine is a complex organic compound characterized by a pyrrolidine ring fused with a cinnoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities.

    Cinnoline Derivatives: Compounds such as 6-methylcinnoline and tetrahydrocinnoline are structurally related.

Uniqueness: 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidin-3-amine stands out due to its unique combination of a pyrrolidine ring and a cinnoline derivative, offering distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

1-(6-methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidin-3-amine

InChI

InChI=1S/C13H20N4/c1-9-2-3-12-10(6-9)7-13(16-15-12)17-5-4-11(14)8-17/h7,9,11H,2-6,8,14H2,1H3

InChI Key

XNNZPBZAFMQZCC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NN=C(C=C2C1)N3CCC(C3)N

Origin of Product

United States

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